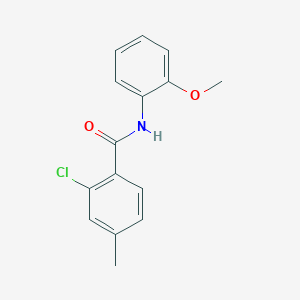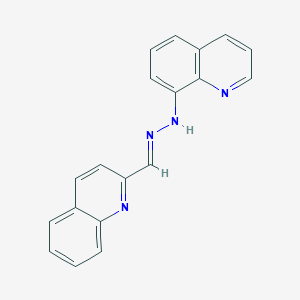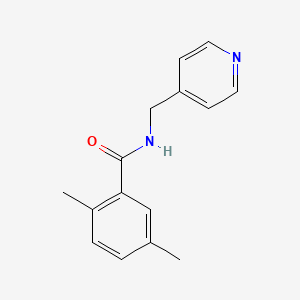![molecular formula C15H14FNO2S B5731385 2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)
2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide, commonly known as FMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA belongs to the class of compounds known as benzamide derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of FMA is not fully understood. However, it has been proposed that FMA exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by FMA leads to the accumulation of acetylated histones, resulting in the activation of proapoptotic genes and suppression of antiapoptotic genes. FMA also inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FMA has been shown to induce various biochemical and physiological effects in cancer cells. It inhibits the expression of several oncogenes, including c-Myc, Bcl-2, and survivin, and upregulates the expression of tumor suppressor genes, such as p53 and p21. FMA also induces oxidative stress and DNA damage, leading to cell death. In addition, FMA exhibits anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.
Advantages and Limitations for Lab Experiments
FMA has several advantages for lab experiments. It is a synthetic compound with high purity and stability, making it easy to handle and store. FMA exhibits potent and selective anticancer activity, making it a valuable tool for cancer research. However, FMA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal dose and administration route for FMA.
Future Directions
FMA research has great potential for future directions. One possible direction is the development of FMA derivatives with improved solubility and bioavailability. Another direction is the investigation of FMA's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of FMA and its potential therapeutic applications in other diseases, such as inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, FMA is a synthetic compound with promising therapeutic potential, particularly in the field of cancer research. Its potent anticancer activity, anti-inflammatory and analgesic effects, and selective mechanism of action make it a valuable tool for scientific research. However, further studies are needed to determine the optimal dose and administration route, as well as to investigate its potential in other diseases.
Synthesis Methods
The synthesis of FMA involves the reaction of 2-methoxyaniline with 4-fluorothiophenol in the presence of triethylamine and 4-dimethylaminopyridine. The resulting product is then acetylated with acetic anhydride to obtain FMA. The purity of the synthesized product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
FMA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. FMA induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in animal models. Additionally, FMA has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKBCLBBMROOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)


![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)


![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)


![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)

